Boc-D-Arg(Tos)-OH

Catalog No.
S686735
CAS No.
61315-61-5
M.F
C18H28N4O6S
M. Wt
428.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Arg(Tos)-OH

CAS Number

61315-61-5

Product Name

Boc-D-Arg(Tos)-OH

IUPAC Name

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C18H28N4O6S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1

InChI Key

XBQADBXCNQPHHY-LLVKDONJSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Synonyms

61280-75-9;Boc-4-nitro-D-phenylalanine;Boc-D-Phe(4-NO2)-OH;Boc-D-4-Nitrophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-D-phenylalanine;Boc-D-4-NO2-Phe-OH;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;AmbotzBAA1374;AC1MBSH1;Boc-4-Nitro-D-Phe-OH;Boc-D-4-Nitrophenylalanine;KSC912A1P;15174_ALDRICH;SCHEMBL441283;N-Boc-4-nitro-D-phenylalanine;15174_FLUKA;CTK8B2017;MolPort-001-758-464;ACT10874;ZINC2545121;ANW-33751;CB-743;KM0487

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-D-Arg(Tos)-OH is a valuable building block in SPPS, a technique for creating peptides in a stepwise manner.
  • The Boc (tert-butyloxycarbonyl) group protects the amino group of the arginine side chain, allowing for selective coupling with other amino acids during peptide chain elongation.
  • The Tos (tosyl) group protects the guanidine group of arginine, another reactive functional group.

Synthesis of D-arginine Containing Peptides:

  • Boc-D-Arg(Tos)-OH provides a convenient way to incorporate D-arginine, a non-natural amino acid, into peptides.
  • D-peptides can have unique properties compared to their L- counterparts, making them interesting for research in various fields like enzyme inhibition and development of new drugs.

Study of Protein-Protein Interactions:

  • Peptides containing D-arginine can be used as probes to study protein-protein interactions.
  • The unnatural chirality of D-arginine can sometimes disrupt protein-protein binding, aiding researchers in understanding these interactions.

Development of Therapeutic Agents:

  • Peptides containing Boc-D-Arg(Tos)-OH are being explored for their potential as therapeutic agents.
  • The specific properties of D-arginine-containing peptides can make them attractive candidates for treatments in areas like cancer and immunological disorders.

Important Note:

  • Boc-D-Arg(Tos)-OH is for research purposes only and should not be used in humans or animals without proper safety considerations and regulatory approvals.

Boc-D-Arg(Tos)-OH, also known as Nα-Boc-Nω-tosyl-D-arginine, is a derivative of the amino acid D-arginine. It is a key building block used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis (SPPS) technique [, ]. The "Boc" group (tert-butyloxycarbonyl) protects the alpha-amino group (Nα) of arginine, while the "Tos" group (tosyl) protects the side chain's omega-amino group (Nω) []. This selective protection allows for the controlled formation of peptide bonds during synthesis [].


Molecular Structure Analysis

Boc-D-Arg(Tos)-OH has a complex molecular structure containing several functional groups:

  • A central hydrocarbon backbone.
  • An alpha-amino group (Nα) protected by a Boc group.
  • A carboxylic acid group (COOH).
  • A side chain containing a guanidine group (a basic group with three nitrogen atoms) and an omega-amino group (Nω) protected by a Tos group [, ].

The chirality of the molecule is denoted by "D," indicating the D-stereoisomer of arginine. This refers to the spatial arrangement of the groups around the asymmetric carbon atom in the backbone [].


Chemical Reactions Analysis

Synthesis

Deprotection

During peptide synthesis, the Boc and Tos protecting groups are selectively removed to allow for peptide bond formation. The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), while the Tos group requires harsher conditions like hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) [].

Peptide bond formation

The deprotected amino group of Boc-D-Arg(Tos)-OH can react with the deprotected carboxy group of another amino acid to form a peptide bond. This process is repeated with various protected amino acids in a specific sequence to create the desired peptide [].

Decomposition

Physical and Chemical Properties

  • Appearance: White to slight yellow to beige powder [].
  • Melting point: Approximately 90 °C (decomposition) [].
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and methanol [].
  • Optical rotation: [α]20/D −3.5±0.5° (c = 4% in DMF) []. This value indicates the compound's ability to rotate plane-polarized light due to its chirality.

XLogP3

1.6

Dates

Modify: 2023-08-15

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